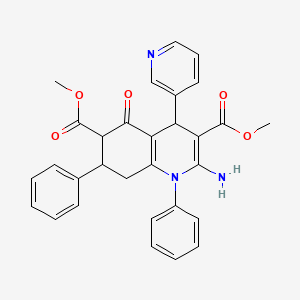![molecular formula C34H32F3N3O6 B4302603 DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4302603.png)
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
描述
Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple functional groups, makes it a subject of interest for synthetic chemists and researchers.
准备方法
The synthesis of DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents
Core Synthesis: The hexahydroquinoline core can be synthesized using a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Substituent Introduction: . These reactions require the use of palladium catalysts and boronic acid derivatives of the respective phenyl groups.
Final Steps:
化学反应分析
Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional aromatic groups.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2-amino-7-phenyl-5-oxo-4-pyridin-3-yl-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: This compound lacks the methoxy and trifluoromethyl groups, which may result in different biological activities and chemical properties.
Diethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-(4-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: The position of the methoxy and trifluoromethyl groups is different, which can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32F3N3O6/c1-4-45-32(42)27-24(19-9-6-13-23(15-19)44-3)17-25-28(30(27)41)26(20-10-8-14-39-18-20)29(33(43)46-5-2)31(38)40(25)22-12-7-11-21(16-22)34(35,36)37/h6-16,18,24,26-27H,4-5,17,38H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVQGHEFPJINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)OCC)C4=CN=CC=C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4302532.png)
![2-[(4-Fluorophenyl)amino]-4-(piperidin-1-yl)cyclopent-2-en-1-one](/img/structure/B4302534.png)
![3-BENZYL-2-[4-(1-BENZYL-1-HYDROXY-3-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-3-HYDROXY-1-ISOINDOLINONE](/img/structure/B4302542.png)
![(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4302547.png)
![1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4302554.png)


![3-(TRIFLUOROMETHYL)BENZYL 3-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE](/img/structure/B4302569.png)
![3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4302586.png)

![DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4302601.png)

![4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302622.png)
![4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4302627.png)
